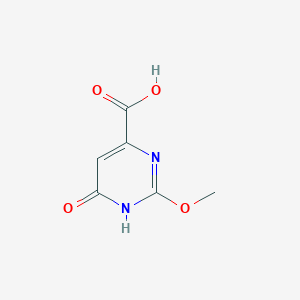

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1123546-30-4 . It has a molecular weight of 170.12 and its IUPAC name is 6-hydroxy-2-methoxy-4-pyrimidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is 1S/C6H6N2O4/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Antiviral Activity

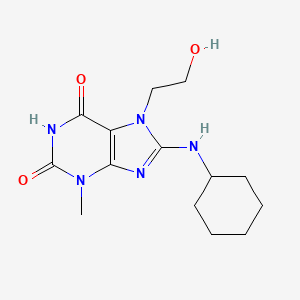

Research has explored derivatives of 6-hydroxypyrimidines for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been studied for their inhibitory activity against DNA and RNA viruses, including herpes simplex virus and human immunodeficiency virus (HIV). These compounds demonstrated marked inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Catalytic Activity

Substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates have been synthesized from 6-methoxycarbonylpyridine-2-carboxylic acid and studied for their ability to form stable complexes with Cu(II) ions. These complexes were further utilized as catalysts for addition reactions, showcasing the role of pyrimidine derivatives in catalyzing organic reactions, which could have implications for synthetic chemistry (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).

Material Science

In material science, the reaction of 2-hydroxypyrimidine-4,6-dicarboxylic acid with metal ions has been explored to develop new lanthanide-organic coordination polymeric networks. These structures exhibit unique architectural features and tunable magnetic properties, suggesting potential applications in the design of functional materials for various technological applications (Liu, Xiong, Zhang, Du, & Zhu, 2009).

Corrosion Inhibition

Furthermore, pyrimidine derivatives have been investigated for their corrosion inhibition properties. Spiropyrimidinethiones, for example, have shown significant inhibition effects on the corrosion of mild steel in acidic solutions. This research highlights the potential of pyrimidine-based compounds in protecting metals from corrosion, which is critical for extending the lifespan of metal structures and components (Yadav, Sinha, Kumar, & Sarkar, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxy-6-oxo-1H-pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIMJWDECSGSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

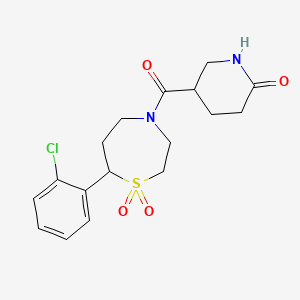

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)

![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)

![2-(2-formyl-4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2981095.png)

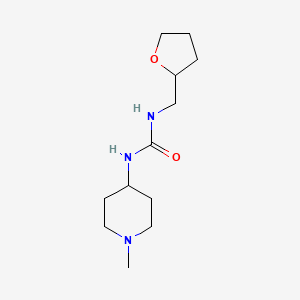

![4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2981098.png)

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2981109.png)